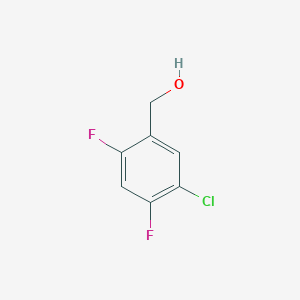

(5-Chloro-2,4-difluorophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-2,4-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPDDCOSCMRSFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to (5-Chloro-2,4-difluorophenyl)methanol

CAS Number: 915409-63-1

Introduction

(5-Chloro-2,4-difluorophenyl)methanol is a halogenated aromatic alcohol that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a chlorine atom on the phenyl ring, imparts specific physicochemical properties that are highly desirable in the design of novel therapeutic agents. This guide provides an in-depth overview of the synthesis, properties, applications, and safe handling of this important chemical intermediate for researchers, scientists, and professionals in drug development. The strategic placement of halogens can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile, making this compound a valuable synthon in the development of new pharmaceuticals.

Physicochemical Properties

The properties of this compound are largely dictated by the interplay of the hydroxyl group and the halogen substituents on the aromatic ring. The fluorine atoms, being highly electronegative, and the chlorine atom contribute to the molecule's polarity and its ability to engage in specific intermolecular interactions, which is a crucial aspect of its utility in drug design.

| Property | Value | Source |

| CAS Number | 915409-63-1 | [1] |

| Molecular Formula | C₇H₅ClF₂O | [2] |

| Molecular Weight | 178.56 g/mol | [2] |

| Appearance | White to off-white solid (typical) | N/A |

| Boiling Point | 233.5 ± 35.0 °C (Predicted) | N/A |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | N/A |

| Flash Point | 95.0 ± 25.9 °C (Predicted) | N/A |

Synthesis of this compound

The most common and straightforward laboratory synthesis of this compound involves the reduction of the corresponding aldehyde, 5-chloro-2,4-difluorobenzaldehyde. This transformation is typically achieved with high efficiency using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol: Reduction of 5-chloro-2,4-difluorobenzaldehyde

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

5-chloro-2,4-difluorobenzaldehyde

-

Methanol (MeOH) or Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-chloro-2,4-difluorobenzaldehyde (1.0 equivalent) in methanol or ethanol (approximately 10 mL per gram of aldehyde) and cool the solution to 0 °C in an ice bath with stirring.

-

Reduction: To the cooled solution, add sodium borohydride (0.3-0.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. The addition is exothermic.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow addition of deionized water.

-

Solvent Removal: Remove the bulk of the alcoholic solvent under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add diethyl ether or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.

-

Washing: Combine the organic extracts and wash them with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by silica gel column chromatography if necessary.

Spectroscopic Data

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show a characteristic signal for the benzylic protons (-CH₂OH) as a singlet or a doublet depending on the coupling with the hydroxyl proton, typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as complex multiplets in the aromatic region (around 7.0-7.8 ppm) due to coupling with each other and with the fluorine atoms. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show a signal for the benzylic carbon (-CH₂OH) around 60-65 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with their chemical shifts and splitting patterns influenced by the attached fluorine and chlorine atoms. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) will be observed.

-

FT-IR: The Fourier-transform infrared (FT-IR) spectrum will exhibit characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the alcohol. C-H stretching vibrations of the aromatic ring and the methylene group will be observed around 2850-3100 cm⁻¹. The C-O stretching of the primary alcohol will appear in the 1000-1050 cm⁻¹ region. The C-F and C-Cl stretching vibrations will be present in the fingerprint region (below 1300 cm⁻¹). [3][4][5]* Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the hydroxyl group and fragments corresponding to the halogenated phenyl ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet for this compound is not widely available, data for structurally similar halogenated benzyl alcohols suggest the following:

-

Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed. [6]* Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat. [7][8]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [6]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. [2]* First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention. Always consult a current and specific Safety Data Sheet (SDS) from the supplier before use.

-

Conclusion

This compound is a key chemical intermediate with significant applications in drug discovery and development. Its synthesis is readily achievable through standard chemical transformations, and its unique structural features provide medicinal chemists with a valuable tool for modulating the properties of drug candidates. As with all laboratory chemicals, it is imperative to handle this compound with the appropriate safety measures in place. The continued use of such fluorinated building blocks is expected to contribute to the development of new and improved therapeutics.

References

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

PubChem. (n.d.). (5-Chloro-2,4-difluorophenyl)(phenyl)methanol. Retrieved January 17, 2026, from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

ResearchGate. (n.d.). Selected 1 H and 13 C NMR shifts (methanol-d 4 , δ values in ppm), key... [Image]. Retrieved from [Link]

-

Proman. (2022, June 27). Safety Data Sheet: Methanol. [Link]

-

Arimitsu, S., & Nakasone, M. (2016). Stereoselective Organocatalytic Synthesis of α,α-Difluoro-γ,γ-disubstituted Butenals. The Journal of Organic Chemistry, 81(15), 6707–6713. [Link]

-

化源网. (n.d.). 5-氯-2,4-二氟苯甲醇. Retrieved January 17, 2026, from [Link]

- Wang, Z., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(5), 238-241.

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

- Google Patents. (n.d.). Method of producing mono- and difluoro benzyl chlorides.

-

The Journal of Phytopharmacology. (2018). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. & Arn) Swingle. Retrieved from [Link]

-

ACS Publications. (2023). Synthesis and Characterization of Polyethylenimine-Based Urea-Containing Polymers and Their Application as Thermal Latent Curing Agents for One-Component Epoxy Resins. Retrieved from [Link]

-

ResearchGate. (2021). FTIR spectrum of methoxymethanol prepared by dissolving formaldehyde in anhydrous methanol CH3OH. [Image]. Retrieved from [Link]

Sources

- 1. 5-氯-2,4-二氟苯甲醇_密度_沸点_分子量_CAS号【915409-63-1】_化源网 [m.chemsrc.com]

- 2. 915409-63-1|this compound|BLD Pharm [bldpharm.com]

- 3. phytopharmajournal.com [phytopharmajournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. proman.org [proman.org]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of (5-Chloro-2,4-difluorophenyl)methanol

Introduction

(5-Chloro-2,4-difluorophenyl)methanol is a key building block in medicinal chemistry and drug discovery. Its trifunctionalized phenyl ring makes it a valuable intermediate for the synthesis of a wide range of complex organic molecules, including active pharmaceutical ingredients (APIs). For instance, this scaffold is found in compounds investigated for their potential as therapeutic agents.[1] This guide provides a comprehensive overview of the synthesis of this compound, focusing on practical and efficient laboratory-scale methodologies. It is intended for researchers, scientists, and professionals in drug development who require a reliable and well-documented synthetic procedure.

Strategic Approach to Synthesis

The most direct and efficient route to this compound is the reduction of the corresponding aldehyde, 5-chloro-2,4-difluorobenzaldehyde. This transformation is a cornerstone of organic synthesis and can be achieved through several reliable methods. This guide will focus on two of the most common and practical approaches:

-

Hydride Reduction using Sodium Borohydride (NaBH₄): A mild and selective method, ideal for laboratory settings due to its safety and ease of handling.

-

Catalytic Hydrogenation: A clean and efficient method, particularly suitable for larger-scale synthesis, that utilizes a catalyst and hydrogen gas.

The choice between these methods will depend on the available equipment, scale of the reaction, and desired purity of the final product.

Synthetic Pathway Overview

The overall synthetic transformation is the reduction of a carbonyl group to a primary alcohol.

Caption: Synthetic routes to this compound.

Method 1: Synthesis via Hydride Reduction with Sodium Borohydride

This method employs sodium borohydride as the reducing agent, a versatile and selective reagent for the reduction of aldehydes and ketones.

Mechanistic Insight

The reduction of an aldehyde with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate to yield the alcohol. The overall mechanism involves two main steps:

-

Nucleophilic Attack: The borohydride ion (BH₄⁻) delivers a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide is protonated by the solvent to give the final alcohol product.

Sources

(5-Chloro-2,4-difluorophenyl)methanol chemical properties

An In-depth Technical Guide to (5-Chloro-2,4-difluorophenyl)methanol: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound, a halogenated benzyl alcohol derivative, is emerging as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The strategic placement of chloro and fluoro substituents on the phenyl ring imparts unique electronic properties and metabolic stability to derivative compounds, making this alcohol a valuable building block for medicinal chemists. This technical guide provides a comprehensive analysis of the core chemical properties, robust synthetic methodologies, characteristic reactivity, and key applications of this compound. We offer field-proven experimental protocols, detailed spectroscopic analysis, and forward-looking insights for researchers, scientists, and drug development professionals aiming to leverage this versatile reagent in their research and development programs.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] The difluorophenyl motif, in particular, is a well-established pharmacophore found in numerous approved drugs. This compound (CAS No. 915409-63-1) builds upon this foundation by introducing a chlorine atom, which provides an additional vector for molecular modification and interaction. This guide serves to consolidate the known and predicted properties of this compound, establishing a reliable resource for its effective utilization in complex synthetic campaigns.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical building block is critical for its successful application in synthesis. The data presented below combines experimentally available information with robust predictions based on established spectroscopic principles.

Core Physicochemical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for process design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| CAS Number | 915409-63-1 | [3][4] |

| Molecular Formula | C₇H₅ClF₂O | [3] |

| Molecular Weight | 178.56 g/mol | [3] |

| Boiling Point | 233.5 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 95.0 ± 25.9 °C | [3] |

| Refractive Index | 1.520 | [3] |

| LogP | 1.83 | [3] |

Spectroscopic Characterization

While a full experimental spectroscopic profile is not widely published, a predicted analysis based on the known effects of its constituent functional groups provides a reliable guide for characterization.[5][6] The following data is essential for reaction monitoring (e.g., via TLC or LC-MS) and for confirming the identity and purity of the synthesized material.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are detailed below. Standard references for common solvent impurities should be consulted for accurate spectral interpretation.[7]

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.45 | t | J(H,F) ≈ 8.5 | H-6 (Aromatic) |

| ~7.05 | t | J(H,F) ≈ 8.5 | H-3 (Aromatic) |

| ~4.75 | s | - | -CH₂- |

| ~1.90 | s (broad) | - | -OH |

Causality Behind Predictions: The two aromatic protons (H-3 and H-6) are expected to appear as triplets due to coupling with the two adjacent fluorine atoms. The benzylic protons (-CH₂) typically appear as a singlet around 4.7 ppm, though this can couple with the hydroxyl proton under certain conditions. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and solvent.

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~159 (dd) | C-2 (C-F) |

| ~157 (dd) | C-4 (C-F) |

| ~129 (dd) | C-1 |

| ~122 (d) | C-6 |

| ~119 (d) | C-5 (C-Cl) |

| ~112 (dd) | C-3 |

| ~58 | -CH₂OH |

Causality Behind Predictions: Carbons directly bonded to fluorine exhibit large one-bond C-F coupling constants. The signals for C-2 and C-4 will appear as doublets of doublets due to coupling with both fluorine atoms. The other aromatic carbons will show smaller two- or three-bond C-F couplings.

2.2.2. Infrared (IR) Spectroscopy

-

O-H Stretch: A broad band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's hydrogen bonding.

-

C-H Stretch (Aromatic): Sharp peaks are anticipated just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks are expected in the 2850-2960 cm⁻¹ range.

-

C=C Stretch (Aromatic): Strong absorptions around 1500-1600 cm⁻¹.

-

C-F Stretch: Strong, characteristic bands in the 1100-1300 cm⁻¹ region.

-

C-O Stretch: A strong band is expected around 1050 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

The mass spectrum (Electron Ionization) would be expected to show a molecular ion (M⁺) peak at m/z = 178. The presence of chlorine would be indicated by a characteristic M+2 peak at m/z = 180, with an intensity approximately one-third that of the M⁺ peak. A prominent fragment would be the loss of the hydroxyl group (M-17), and a base peak corresponding to the stable chlorodifluorotropylium cation (m/z = 161) is highly probable.

Synthesis and Purification

The most direct and industrially scalable route to this compound is the selective reduction of its corresponding aldehyde, 5-chloro-2,4-difluorobenzaldehyde.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of 5-Chloro-2,4-difluorobenzaldehyde

Expertise & Experience Insight: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes to primary alcohols while being compatible with the aryl halides present in the molecule. The reaction is typically performed in a protic solvent like methanol or ethanol, which facilitates the hydride transfer.

-

Reaction Setup: To a solution of 5-chloro-2,4-difluorobenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The portion-wise addition is a critical safety and control measure to manage the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the pH is neutral (~7) and gas evolution ceases. This step neutralizes excess NaBH₄ and hydrolyzes the borate esters.

-

Workup and Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add deionized water and extract the aqueous layer with ethyl acetate (3 x volumes). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the benzylic alcohol functional group, while its utility is defined by the unique electronic nature of the substituted aromatic ring.

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 5-氯-2,4-二氟苯甲醇_密度_沸点_分子量_CAS号【915409-63-1】_化源网 [m.chemsrc.com]

- 4. 915409-63-1|this compound|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (5-METHYL-2-FURYL)METHANOL(3857-25-8) 13C NMR [m.chemicalbook.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the Spectroscopic Characterization of (5-Chloro-2,4-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the (5-Chloro-2,4-difluorophenyl) Moiety in Modern Drug Discovery

The landscape of modern medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. Within this context, highly functionalized aromatic rings are of paramount importance. The (5-Chloro-2,4-difluorophenyl) moiety has emerged as a significant building block in the synthesis of complex therapeutic agents. Its unique substitution pattern, featuring both chloro and difluoro groups, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

A notable example of its application is in the development of AZD9898, an oral inhibitor of leukotriene C4 synthase, which has been investigated as a potential new treatment for asthma[1]. The presence of the (5-Chloro-2,4-difluorophenyl) group in such drug candidates underscores the necessity for a comprehensive understanding of its fundamental chemical properties. (5-Chloro-2,4-difluorophenyl)methanol, as a primary alcohol derivative, represents a key starting material and reference compound for the synthesis of more complex molecules incorporating this important scaffold.

This technical guide, written from the perspective of a Senior Application Scientist, provides a detailed overview of the spectroscopic characteristics of this compound. In the absence of publicly available experimental spectra, this guide presents predicted data based on established spectroscopic principles and comparative analysis with structurally related compounds. Each section includes a thorough interpretation of the predicted spectra, a discussion of the underlying chemical principles, and standardized protocols for data acquisition, providing a robust framework for researchers working with this and similar chemical entities.

Molecular Structure and Properties

dot graph { layout=neato; node [shape=plaintext]; mol [label=< this compound FormulaC₇H₅ClF₂O Molecular Weight178.56 g/mol CAS Number915409-63-1

>]; } labelloc="t"; label="Molecular Properties of this compound";¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is detailed below.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OH | ~2.0 - 3.0 | Singlet (broad) | - |

| -CH₂- | ~4.7 | Doublet | ~1-2 Hz (coupling to aromatic proton) |

| Ar-H (H-3) | ~7.0 - 7.2 | Doublet of doublets | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |

| Ar-H (H-6) | ~7.3 - 7.5 | Doublet of doublets | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals. The broad singlet in the upfield region is characteristic of the hydroxyl proton, the chemical shift of which can be highly variable and dependent on concentration and temperature.

The benzylic protons of the -CH₂- group are predicted to appear as a doublet around 4.7 ppm. The downfield shift from a typical aliphatic C-H is due to the deshielding effect of the adjacent aromatic ring and the oxygen atom. The doublet splitting would arise from a small four-bond coupling to the aromatic proton at the 3-position.

The two aromatic protons, H-3 and H-6, are chemically non-equivalent and are expected to appear as distinct signals in the aromatic region of the spectrum. The electron-withdrawing effects of the fluorine and chlorine substituents will deshield these protons, causing them to resonate at a lower field compared to benzene (7.36 ppm). The multiplicity of these signals is predicted to be a doublet of doublets due to coupling with the adjacent fluorine atoms and with each other.

Standard Protocol for ¹H NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a 30-45° pulse angle.

-

Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is presented below.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| -CH₂- | ~60 | Singlet |

| Ar-C1 | ~120 - 125 | Doublet of doublets |

| Ar-C2 | ~155 - 160 | Doublet of doublets |

| Ar-C3 | ~110 - 115 | Doublet |

| Ar-C4 | ~150 - 155 | Doublet of doublets |

| Ar-C5 | ~115 - 120 | Doublet |

| Ar-C6 | ~125 - 130 | Singlet |

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The benzylic carbon of the -CH₂- group is predicted to appear in the upfield region, around 60 ppm.

The six aromatic carbons will resonate in the downfield region (110-160 ppm). The chemical shifts and multiplicities of these signals are significantly influenced by the attached substituents. The carbons directly bonded to fluorine (C-2 and C-4) will exhibit large one-bond carbon-fluorine coupling constants, resulting in doublets. The other aromatic carbons will show smaller two- and three-bond couplings to the fluorine atoms, leading to more complex splitting patterns (doublet of doublets). The carbon attached to the chlorine atom (C-5) and the carbon attached to the hydroxymethyl group (C-1) will also have their chemical shifts influenced by these electronegative substituents.

Standard Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation:

-

Prepare the sample as described for ¹H NMR spectroscopy, using a slightly higher concentration (20-50 mg) if necessary.

-

-

Instrument Setup:

-

Use a 100 MHz or higher frequency NMR spectrometer (corresponding to a 400 MHz proton frequency).

-

Lock and shim the spectrometer as for ¹H NMR.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio for ¹³C NMR.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3200 | Strong, broad | O-H stretch (alcohol) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| ~1600 - 1450 | Medium to strong | Aromatic C=C stretches |

| ~1300 - 1000 | Strong | C-F stretches |

| ~1050 - 1000 | Strong | C-O stretch (primary alcohol) |

| ~800 - 600 | Strong | C-Cl stretch |

Interpretation of the Predicted IR Spectrum

The most prominent feature in the predicted IR spectrum will be a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadening is due to hydrogen bonding.

The aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be observed just below 3000 cm⁻¹.

The aromatic C=C stretching vibrations will give rise to a series of medium to strong bands in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is expected to produce a strong band around 1050-1000 cm⁻¹.

The presence of the halogen substituents will also be evident. The C-F stretching vibrations typically appear as strong absorptions in the 1300-1000 cm⁻¹ region, and the C-Cl stretch will be observed as a strong band in the lower frequency region of 800-600 cm⁻¹.

Standard Protocol for IR Data Acquisition (ATR)

-

Sample Preparation:

-

Place a small amount of the neat this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary.

-

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Relative Intensity | Assignment |

| 178/180 | Medium | [M]⁺ (Molecular ion peak, with isotope pattern for Cl) |

| 159/161 | Low | [M - H₂O]⁺ |

| 147 | High | [M - CH₂OH]⁺ |

| 111 | Medium | [C₆H₂F₂]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Interpretation of the Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 178. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, a characteristic M+2 peak at m/z 180 with an intensity of approximately one-third of the M peak is expected.

The fragmentation pattern will likely be dominated by the loss of neutral fragments. A common fragmentation pathway for benzyl alcohols is the loss of the hydroxymethyl radical (-•CH₂OH), which would result in a fragment ion at m/z 147. Another possible fragmentation is the loss of a water molecule (H₂O) from the molecular ion, leading to a peak at m/z 159/161. Further fragmentation of the aromatic ring could lead to smaller fragments.

Standard Protocol for Mass Spectrometry Data Acquisition (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

Use a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Set the GC oven temperature program to achieve good separation from the solvent and any impurities.

-

Set the MS to operate in electron ionization (EI) mode at 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire mass spectra over a mass range of m/z 50-300 as the compound elutes from the GC column.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Conclusion

This technical guide provides a comprehensive predicted spectroscopic dataset for this compound, a compound of significant interest in the field of drug discovery. While experimental data is not currently available in the public domain, the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, along with their detailed interpretations, offer a valuable resource for researchers. The provided standardized protocols for data acquisition serve as a practical guide for the experimental characterization of this and related molecules. A thorough understanding of the spectroscopic properties of such key building blocks is essential for the efficient and accurate synthesis and characterization of novel therapeutic agents.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

-

Johansson, H., et al. (2018). Discovery of the Oral Leukotriene C4 Synthase Inhibitor...AZD9898 as a New Treatment for Asthma. Journal of Medicinal Chemistry. [Link]

Sources

starting materials for (5-Chloro-2,4-difluorophenyl)methanol synthesis

An In-depth Technical Guide to the Synthesis of (5-Chloro-2,4-difluorophenyl)methanol

Introduction

This compound is a key fluorinated building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern—a chlorine atom and two fluorine atoms on the phenyl ring—imparts unique electronic and lipophilic properties to target molecules, often enhancing metabolic stability and binding affinity. This guide provides a comprehensive overview of the principal synthetic strategies for preparing this valuable intermediate, designed for researchers, chemists, and process development professionals. We will explore multiple pathways, detailing the underlying chemical logic, providing validated experimental protocols, and comparing the strategic advantages of each approach.

Core Synthetic Strategies: A Retrosynthetic Overview

The synthesis of a primary benzyl alcohol like this compound can be approached from three primary classes of precursors, each involving a distinct final-step transformation: the reduction of an aldehyde, the reduction of a carboxylic acid, or the addition of a one-carbon electrophile to an organometallic reagent.

The choice of route is dictated by factors such as the availability and cost of starting materials, scalability, and the desired purity profile of the final product.

Caption: Retrosynthetic analysis of this compound.

Route 1: Synthesis via Reduction of 5-Chloro-2,4-difluorobenzaldehyde (Recommended)

This is arguably the most efficient and reliable laboratory-scale route. The final step involves the chemoselective reduction of an aldehyde, a transformation known for its high yields and clean reaction profiles. The primary challenge lies in the synthesis of the requisite aldehyde precursor.

Part A: Synthesis of the Aldehyde Precursor

A robust method for synthesizing substituted benzaldehydes is the formylation of a Grignard reagent using a suitable formylating agent like N,N-dimethylformamide (DMF). This approach offers high regioselectivity, as the Grignard reagent is prepared from a specific aryl halide. The starting material of choice is 1-bromo-5-chloro-2,4-difluorobenzene , as the carbon-bromine bond is significantly more reactive towards magnesium insertion than the carbon-chlorine bond.[1][2]

Caption: Workflow for the synthesis of the aldehyde precursor via Grignard formylation.

Part B: Reduction of 5-Chloro-2,4-difluorobenzaldehyde

The reduction of the aldehyde to the primary alcohol is efficiently achieved using sodium borohydride (NaBH₄). NaBH₄ is a mild and selective reducing agent that is compatible with a wide range of functional groups and is significantly safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄).[3][4] The reaction is typically performed in a protic solvent such as methanol or ethanol, which also serves to protonate the intermediate alkoxide.[5]

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2,4-difluorobenzaldehyde (1.0 eq) and dissolve it in methanol (approx. 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the bubbling ceases and the pH is acidic. This step neutralizes excess NaBH₄ and hydrolyzes borate esters.

-

Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude this compound. The product can be further purified by silica gel column chromatography if necessary.

| Parameter | Value | Reference |

| Starting Material | 5-Chloro-2,4-difluorobenzaldehyde | N/A |

| Key Reagent | Sodium Borohydride (NaBH₄) | [3][6] |

| Solvent | Methanol / Ethanol | [6] |

| Typical Yield | >95% | [5] |

| Purity | High, often requires minimal purification | N/A |

Route 2: Synthesis via Reduction of 5-Chloro-2,4-difluorobenzoic Acid

This route is a robust alternative, particularly if the corresponding benzoic acid is a more accessible starting material. The reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent, as the carboxyl group is significantly less electrophilic than an aldehyde.

Part A: Synthesis of the Carboxylic Acid Precursor

The synthesis of polysubstituted benzoic acids often involves multi-step sequences. One documented approach to a related compound, 2,4-dichloro-3,5-difluorobenzoic acid, starts from 4-chloro-3,5-difluorobenzonitrile.[7] This pathway involves nitration, reduction of the nitro group to an amine, and a Sandmeyer-type reaction to install the second chlorine atom, followed by hydrolysis of the nitrile. A similar strategic sequence can be envisioned for the target acid.

Caption: Example multi-step workflow for the synthesis of the benzoic acid precursor.

Part B: Reduction of 5-Chloro-2,4-difluorobenzoic Acid

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[8] Unlike NaBH₄, LiAlH₄ is potent enough to reduce carboxylic acids and esters directly to primary alcohols.[4][9]

-

Expertise & Causality: The mechanism involves an initial acid-base reaction between the acidic proton of the carboxylic acid and the hydride, consuming one equivalent of LiAlH₄. Subsequent hydride additions to the resulting carboxylate salt lead to the alcohol.[9] Therefore, more than one equivalent of the reducing agent is mechanistically required. All operations must be conducted under strictly anhydrous conditions in an aprotic solvent (e.g., THF, diethyl ether), as LiAlH₄ reacts violently with water.[9]

-

Setup: Assemble an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) and equip it with a dropping funnel, condenser, and magnetic stir bar.

-

Reagent Suspension: Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Dissolve 5-chloro-2,4-difluorobenzoic acid (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ suspension at 0 °C. Safety Note: The initial reaction is a vigorous acid-base reaction that evolves hydrogen gas.

-

Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis confirms the absence of starting material.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrates and concentrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography.

| Parameter | Value | Reference |

| Starting Material | 5-Chloro-2,4-difluorobenzoic Acid | N/A |

| Key Reagent | Lithium Aluminum Hydride (LiAlH₄) | [8] |

| Solvent | Anhydrous THF or Et₂O | [9] |

| Typical Yield | 70-90% | [8] |

| Key Consideration | Strictly anhydrous conditions required | [9] |

Summary and Route Comparison

| Feature | Route 1 (Aldehyde Reduction) | Route 2 (Carboxylic Acid Reduction) |

| Final Step Reagent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

| Precursor Synthesis | Moderate (e.g., Grignard formylation) | Often complex (multi-step) |

| Safety & Handling | Relatively safe, standard benchtop | Requires stringent anhydrous/inert techniques |

| Chemoselectivity | Excellent (mild reagent) | Poor (reduces most carbonyls) |

| Work-up | Simple acidic quench & extraction | Careful, multi-step quenching procedure |

| Recommendation | Preferred for lab scale due to simplicity and safety of the final step. | Viable alternative, especially if the acid is readily available. |

Conclusion

The synthesis of this compound is most practically achieved via a two-stage process involving the preparation of 5-chloro-2,4-difluorobenzaldehyde followed by its reduction. The final reduction step using sodium borohydride is high-yielding, operationally simple, and safe. While reduction of the corresponding carboxylic acid with lithium aluminum hydride is also effective, it necessitates more stringent handling procedures and a potentially more arduous synthesis of the acid precursor. The choice of synthesis path should be guided by a thorough evaluation of starting material availability, required scale, and the safety infrastructure available to the research professional.

References

- Google Patents. (n.d.). The preparation method of 4-chloro-2,5-difluorobenzoic acid (CN101381301A).

-

Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(3-4), 166-170. Available at: [Link]

-

ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Retrieved January 20, 2026, from [Link]

-

Li, Z., & Huang, N. (1996). Syntheses of 2-Chloro-4,5-Difluorobenzoic Acid. Organic Preparations and Procedures International, 28(2), 240-242. Available at: [Link]

-

Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved January 20, 2026, from [Link]

-

LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved January 20, 2026, from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved January 20, 2026, from [Link]

-

Reagent Guide. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene (WO1991016287A1).

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved January 20, 2026, from [Link]

-

Brainly. (2020). 1-Bromo 4-Chloro benzene with Mg/ether ,Formaldehyde,H3O+ ! what is the product? Retrieved January 20, 2026, from [Link]

-

Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved January 20, 2026, from [Link]

-

Journal of Chemical Education. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Retrieved January 20, 2026, from [Link]

Sources

- 1. brainly.in [brainly.in]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to (5-Chloro-2,4-difluorophenyl)methanol

Abstract

This technical guide provides a comprehensive overview of (5-Chloro-2,4-difluorophenyl)methanol, a key halogenated aromatic alcohol. The document delineates the systematic determination of its IUPAC name, proposes a robust synthetic pathway via the reduction of 5-chloro-2,4-difluorobenzaldehyde, and offers a predictive analysis of its characteristic spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). Furthermore, this guide explores the significant role of this compound as a structural motif in medicinal chemistry, particularly in the development of novel therapeutics. Detailed protocols for laboratory safety, handling, and storage are also provided to ensure best practices. This document is intended for researchers, chemists, and professionals in the fields of drug discovery and chemical synthesis.

Introduction

This compound is a substituted benzyl alcohol that has garnered interest within the scientific community, primarily due to its utility as a versatile building block in the synthesis of complex organic molecules. The strategic placement of chloro and fluoro substituents on the phenyl ring imparts unique electronic and lipophilic properties to the molecule. These characteristics are highly sought after in the design of pharmacologically active compounds, as they can significantly influence a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide aims to serve as a detailed technical resource, consolidating critical information on its nomenclature, synthesis, characterization, and application.

IUPAC Nomenclature and Structural Elucidation

The systematic naming of organic compounds is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). For substituted benzyl alcohols, the parent structure is methanol with a substituted phenyl group attached. The IUPAC name for the unsubstituted compound, C₆H₅CH₂OH, is phenylmethanol, with benzyl alcohol being a commonly accepted trivial name.

For the compound , the phenyl ring is substituted with one chlorine and two fluorine atoms. The numbering of the benzene ring begins at the carbon atom bearing the primary functional group, in this case, the hydroxymethyl group (-CH₂OH). However, in the case of benzyl alcohols, the phenyl group is treated as a substituent on the methanol parent. Therefore, the numbering of the phenyl ring is determined by the point of attachment to the methanol moiety, which is designated as carbon 1. The substituents are then numbered to give them the lowest possible locants.

Following these rules, the IUPAC name is determined as: This compound .

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅ClF₂O |

| Molecular Weight | 180.56 g/mol |

| Appearance | Predicted: White to off-white solid |

| XLogP3 | Predicted: 1.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Note: The physical properties are predicted based on the chemical structure, as experimental data is not widely available.

Synthesis and Mechanistic Pathway

A common and efficient method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzaldehyde. In this case, this compound can be readily synthesized by the reduction of 5-chloro-2,4-difluorobenzaldehyde using a mild reducing agent such as sodium borohydride (NaBH₄).

Proposed Synthetic Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2,4-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature.

-

Reduction: Cool the solution to 0 °C using an ice bath. To this stirred solution, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of deionized water. If a precipitate forms, it can be filtered. Otherwise, remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Mechanism of Reduction:

The reduction of the aldehyde to the primary alcohol with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

The Architectural Precision of Halogenated Phenylmethanols: A Technical Guide to the Crystal Structure of (5-Chloro-2,4-difluorophenyl)methanol Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of halogen atoms into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, profoundly influencing their conformational preferences, intermolecular interactions, and ultimately, their biological activity. The (5-Chloro-2,4-difluorophenyl)methanol scaffold and its analogs are of significant interest due to their presence in molecules targeting a range of therapeutic areas. This in-depth technical guide navigates the crystallographic landscape of this class of compounds. In the absence of a publicly available crystal structure for this compound, this guide will utilize (2,4-Dichlorophenyl)methanol as a structurally significant and well-characterized analog to explore the foundational principles of its solid-state architecture. We will dissect the synthesis, crystallographic analysis, and the non-covalent interactions that govern the crystal packing of this representative molecule. These insights provide a robust framework for understanding and predicting the structural behavior of the broader class of halogenated phenylmethanol analogs, thereby empowering rational drug design and development.

Introduction: The Significance of Halogenation in Phenylmethanol Scaffolds

Phenylmethanol derivatives are versatile synthons and recurring motifs in numerous biologically active compounds. The introduction of halogen atoms onto the phenyl ring is a powerful strategy to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific pattern of halogenation, as seen in the (5-Chloro-2,4-difluorophenyl) moiety, can induce unique electronic and steric effects that are critical for potent and selective pharmacology.

For instance, the dichlorophenyl group is a key feature in various compounds with demonstrated antimicrobial, anti-inflammatory, and anticancer activities.[1] (2,4-Dichlorophenyl)methanol itself is utilized as a mild antiseptic in throat lozenges, where it is effective against bacteria and viruses associated with mouth and throat infections.[2][3] Its mechanism is thought to involve the denaturation of microbial proteins and the blockade of sodium channels.[4] A comprehensive understanding of the three-dimensional structure of these halogenated phenylmethanols at the atomic level is therefore not merely an academic exercise but a critical component of structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics. X-ray crystallography remains the definitive method for elucidating the precise solid-state conformation and intermolecular interactions of these molecules.[5]

This guide will provide a detailed examination of the crystal structure of (2,4-Dichlorophenyl)methanol, a close analog of this compound, for which crystallographic data is available. The principles derived from this analysis are broadly applicable to the target compound and its related analogs.

Synthesis and Crystallization of (2,4-Dichlorophenyl)methanol

The preparation of high-quality single crystals suitable for X-ray diffraction is a prerequisite for structural elucidation. The synthesis of (2,4-Dichlorophenyl)methanol is a well-established process, and various methods have been reported. A common and reliable approach involves the reduction of the corresponding benzaldehyde or benzoic acid derivative.

Synthetic Protocol: Reduction of 2,4-Dichlorobenzaldehyde

A representative synthetic protocol for (2,4-Dichlorophenyl)methanol is outlined below. This method is based on the chemical reduction of 2,4-dichlorobenzaldehyde using a suitable reducing agent such as sodium borohydride.

Materials:

-

2,4-Dichlorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 2,4-dichlorobenzaldehyde (1 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude (2,4-Dichlorophenyl)methanol can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain single crystals suitable for X-ray diffraction.

Diagram of Synthetic Workflow:

Caption: A generalized workflow for the synthesis of (2,4-Dichlorophenyl)methanol.

Crystallographic Analysis of (2,4-Dichlorophenyl)methanol

The definitive three-dimensional structure of (2,4-Dichlorophenyl)methanol in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data are available from the Cambridge Structural Database (CSD) under the deposition code 633872 .[2]

Crystal Data and Structure Refinement

A summary of the key crystallographic data for (2,4-Dichlorophenyl)methanol is presented in the table below. This data provides a quantitative description of the crystal lattice and the quality of the structural determination.

| Parameter | Value |

| Chemical Formula | C₇H₆Cl₂O |

| Formula Weight | 177.02 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.35 |

| b (Å) | 4.65 |

| c (Å) | 15.95 |

| α (°) | 90 |

| β (°) | 106.9 |

| γ (°) | 90 |

| Volume (ų) | 734.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.60 |

| Temperature (K) | 293 |

| CCDC Number | 633872 |

Data sourced from the Cambridge Structural Database.

Molecular Structure and Conformation

The asymmetric unit of the (2,4-Dichlorophenyl)methanol crystal contains one molecule. The molecular structure reveals a planar phenyl ring with the two chlorine atoms and the methanol moiety as substituents. The conformation of the hydroxymethyl group relative to the phenyl ring is a key structural feature. In the solid state, the molecule adopts a conformation that minimizes steric hindrance and optimizes intermolecular interactions. The torsional angle between the plane of the phenyl ring and the C-C-O plane of the methanol group is a critical parameter in defining this conformation.

Intermolecular Interactions and Crystal Packing

The crystal packing of (2,4-Dichlorophenyl)methanol is primarily governed by a network of non-covalent interactions. These interactions, though individually weak, collectively dictate the stability and physical properties of the crystal.

-

Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bond formed between the hydroxyl group of one molecule and a chlorine atom of a neighboring molecule (O-H···Cl). This interaction is a key contributor to the formation of the primary structural motifs in the crystal lattice.

-

Halogen Bonding: In addition to participating in hydrogen bonding, the chlorine atoms can also engage in halogen bonding (Cl···Cl) and other van der Waals interactions, further stabilizing the crystal packing.

-

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are in close proximity. These interactions contribute to the overall cohesion of the crystal structure.

Diagram of Intermolecular Interactions:

Caption: A schematic representation of the key non-covalent interactions governing the crystal packing.

Extrapolating to this compound Analogs

The detailed structural analysis of (2,4-Dichlorophenyl)methanol provides a valuable predictive framework for understanding the crystal structure of this compound. While the substitution of chlorine with fluorine will introduce changes in atomic radii, electronegativity, and hydrogen bonding propensity, the fundamental principles of crystal packing are likely to be conserved.

-

Influence of Fluorine: The smaller van der Waals radius of fluorine compared to chlorine will likely lead to a more compact crystal packing. Furthermore, the high electronegativity of fluorine can influence the nature and strength of hydrogen bonds and other dipole-dipole interactions within the crystal lattice.

-

Conservation of Key Interactions: It is anticipated that O-H···halogen hydrogen bonds will remain a dominant feature in the crystal structure of this compound, with the hydroxyl group potentially interacting with either a chlorine or a fluorine atom of a neighboring molecule. π-π stacking interactions between the aromatic rings are also expected to play a significant role in the overall crystal architecture.

Conclusion and Future Perspectives

This technical guide has provided an in-depth analysis of the crystal structure of (2,4-Dichlorophenyl)methanol as a representative analog for the this compound class of compounds. The interplay of hydrogen bonding, halogen interactions, and π-π stacking dictates the solid-state architecture of these molecules. A thorough understanding of these structural principles is indispensable for researchers in drug discovery and materials science, as it informs the design of new molecules with tailored physicochemical and biological properties.

Future work should prioritize the synthesis and crystallization of this compound itself to provide a direct and definitive experimental validation of the structural predictions outlined in this guide. Comparative crystallographic studies of a broader range of halogenated phenylmethanol analogs will further refine our understanding of the subtle yet significant influence of halogen substitution patterns on crystal engineering and molecular recognition.

References

-

BenchChem. (2025). Structural Elucidation of 2-Bromo-3,6-dichlorobenzyl Alcohol and its Analogs: A Comparative Spectroscopic Guide.

-

ChemicalBook. (n.d.). 2,4-Dichloro-alpha-(chloromethyl)benzenemethanol methanesulfonate synthesis.

-

PubChem. (n.d.). 2,4-Dichlorobenzyl alcohol. National Center for Biotechnology Information.

- Chen, Y., et al. (2009). Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. Journal of Organic Chemistry.

-

BenchChem. (2025). A Comparative Review of the Biological Activities of Dichlorophenyl-Substituted Heterocycles.

-

Wikipedia. (n.d.). 2,4-Dichlorobenzyl alcohol.

-

PubChem. (n.d.). (2,3-Dichlorophenyl)methanol. National Center for Biotechnology Information.

-

American Institute of Chemists. (n.d.). Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol.

- Gomes, P. H. R., et al. (2021). Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. Crystals.

-

Wikipedia. (n.d.). X-ray crystallography.

-

BenchChem. (2025). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers.

-

BenchChem. (2025). A Comprehensive Technical Guide to the Physical Properties of 2,4-Dichlorobenzyl Alcohol Crystals.

Sources

An In-depth Technical Guide to (5-Chloro-2,4-difluorophenyl)methanol: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (5-Chloro-2,4-difluorophenyl)methanol, a crucial halogenated building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, reactivity, and applications of this compound, with a particular focus on its role in the generation of complex pharmaceutical agents. The insights provided herein are grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical utility.

Introduction: The Strategic Importance of Halogenated Benzyl Alcohols in Medicinal Chemistry

This compound, with the chemical formula C₇H₅ClF₂O, is a substituted benzyl alcohol that has gained prominence as a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The strategic incorporation of chlorine and fluorine atoms onto the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are a cornerstone of modern drug design, often leading to enhanced therapeutic profiles.

The presence of a reactive benzylic hydroxyl group allows for a variety of subsequent chemical transformations, making this compound a versatile scaffold for the construction of more complex molecular architectures. Its utility is exemplified by its role as a key precursor in the synthesis of innovative drug candidates, most notably in the development of treatments for respiratory diseases.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 915409-63-1 |

| Molecular Formula | C₇H₅ClF₂O |

| Molecular Weight | 178.56 g/mol |

| Boiling Point | 233.5 ± 35.0 °C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ |

| Flash Point | 95.0 ± 25.9 °C |

| Refractive Index | 1.520 |

| LogP | 1.83 |

Synthesis of this compound

The most direct and common synthetic route to this compound is the reduction of the corresponding benzaldehyde, 5-chloro-2,4-difluorobenzaldehyde. This transformation can be efficiently achieved using a mild and selective reducing agent such as sodium borohydride (NaBH₄).

Synthetic Workflow: From Aldehyde to Alcohol

The reduction of the aldehyde to the primary alcohol is a cornerstone reaction in organic synthesis. The choice of sodium borohydride is strategic due to its chemoselectivity for aldehydes and ketones, its operational simplicity, and its safety profile compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also serves as the proton source for the workup.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of 5-Chloro-2,4-difluorobenzaldehyde

The following protocol is a representative procedure for the synthesis of this compound.[2][3]

Materials:

-

5-Chloro-2,4-difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2,4-difluorobenzaldehyde (1.0 eq) in methanol (10 volumes).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The addition is exothermic, and careful control of the temperature is crucial to minimize side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield this compound as a crude product, which can be further purified by column chromatography on silica gel if necessary.

Chemical Properties and Reactivity

The reactivity of this compound is primarily dictated by the benzylic hydroxyl group. This functional group can undergo a variety of transformations, making it a versatile intermediate.

Oxidation

The primary alcohol can be oxidized to the corresponding aldehyde, 5-chloro-2,4-difluorobenzaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will further oxidize the aldehyde to the carboxylic acid, 5-chloro-2,4-difluorobenzoic acid.

Substitution Reactions

The hydroxyl group is a poor leaving group but can be activated to facilitate nucleophilic substitution reactions.[4] Protonation of the hydroxyl group under acidic conditions forms a good leaving group (water), allowing for substitution by nucleophiles. Alternatively, the hydroxyl group can be converted to a better leaving group, such as a tosylate or a halide. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will yield the corresponding benzyl chloride or bromide. These benzylic halides are then susceptible to Sₙ1 and Sₙ2 reactions.[5]

Caption: Key reactions of this compound.

Esterification

This compound can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This Fischer esterification is typically catalyzed by a strong acid.

Applications in Drug Development

The primary utility of this compound in the pharmaceutical industry is as a precursor to more complex molecules with therapeutic potential. The trifluoromethyl and chloro- substituents are often incorporated to enhance the biological activity and pharmacokinetic properties of a drug candidate.

Synthesis of AZD9898: An Oral Leukotriene C4 Synthase Inhibitor

A prominent example of the application of a derivative of this compound is in the synthesis of AZD9898, an investigational oral inhibitor of leukotriene C4 synthase for the treatment of asthma.[6] In the synthetic route to AZD9898, the (5-chloro-2,4-difluorophenyl) moiety is a critical component of the final molecule, contributing to its high potency and ligand efficiency.[6] While the publication does not detail the synthesis of the starting material itself, it highlights the importance of this substituted phenyl ring in achieving the desired pharmacological profile. The development of AZD9898 underscores the value of halogenated building blocks in addressing unmet medical needs.[6]

Characterization and Spectroscopic Data

Due to the limited availability of published spectroscopic data for this compound, the following are predicted and representative data based on the analysis of similar structures. Researchers should obtain and interpret their own analytical data for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet or doublet for the benzylic protons (-CH₂OH) around 4.5-4.8 ppm. The aromatic protons will appear as complex multiplets in the range of 7.0-7.8 ppm, with coupling to the fluorine atoms. A broad singlet corresponding to the hydroxyl proton will also be present, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon at approximately 60-65 ppm. The aromatic carbons will appear in the region of 110-165 ppm, with characteristic carbon-fluorine couplings (¹JCF, ²JCF, etc.) that are invaluable for structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. The C-O stretching vibration will appear in the 1000-1260 cm⁻¹ region. Strong absorptions corresponding to the C-F and C-Cl bonds are also expected.

Safety and Handling

Substituted benzyl alcohols should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion